molecular formula C24H19N3O2 B421732 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide

Cat. No.: B421732
M. Wt: 381.4g/mol
InChI Key: QEDUWESMIOKVQQ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an anthrylmethylene group, a hydrazino group, and a phenylacetamide moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 9-anthraldehyde and hydrazine to form the anthrylmethylene hydrazine intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthrylmethylamines.

Scientific Research Applications

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydrazino group may form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide
  • N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide

Uniqueness

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4g/mol

IUPAC Name

4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide

InChI

InChI=1S/C24H19N3O2/c1-16(28)26-20-12-10-17(11-13-20)24(29)27-25-15-23-21-8-4-2-6-18(21)14-19-7-3-5-9-22(19)23/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

QEDUWESMIOKVQQ-MFKUBSTISA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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